molecular formula C17H9F6N3O4 B11089034 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide

2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide

Cat. No.: B11089034
M. Wt: 433.26 g/mol
InChI Key: WBRSVZAIJCYJDQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound contains trifluoromethyl groups, a benzoxazole ring, and a phenylacetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide involves multiple steps, including the formation of the benzoxazole ring and the introduction of trifluoromethyl groups. One common method involves the reaction of 3-hydroxy-4-aminophenylacetamide with trifluoroacetic anhydride in the presence of a base to form the trifluoroacetylated intermediate. This intermediate is then cyclized with o-aminophenol to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The benzoxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-N-(3-hydroxy-4-{5-[(trifluoroacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide is unique due to the presence of both the benzoxazole ring and the trifluoroacetyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H9F6N3O4

Molecular Weight

433.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-[2-hydroxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C17H9F6N3O4/c18-16(19,20)14(28)24-7-2-4-12-10(5-7)26-13(30-12)9-3-1-8(6-11(9)27)25-15(29)17(21,22)23/h1-6,27H,(H,24,28)(H,25,29)

InChI Key

WBRSVZAIJCYJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)O)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(F)(F)F

Origin of Product

United States

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